6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol
Description
Properties
IUPAC Name |
4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c15-14-10-7-8(1-2-9(10)11-12-14)19(16,17)13-3-5-18-6-4-13/h1-2,7,15H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTKWKYMHRDNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=NN3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332833 | |
| Record name | 4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85199118 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
571154-96-6 | |
| Record name | 4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol typically involves the reaction of morpholine with sulfuryl chloride in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions for 24 hours, followed by the addition of benzotriazole to form the final product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide or sulfonate derivatives.
Scientific Research Applications
6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer effects, where the compound disrupts essential biological processes in target cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: 6-(Methylsulfonyl)-1H-benzotriazol-1-ol
This compound shares the benzotriazole core and a sulfonyl group at the 6-position but substitutes the morpholine ring with a methyl group. Key differences include:
- Molecular Weight : 213.02 g/mol (methylsulfonyl) vs. estimated 297.30 g/mol (morpholine sulfonyl, calculated).
- LogP : -1.03 for the methylsulfonyl variant , suggesting higher hydrophilicity compared to the morpholine sulfonyl analog, where the morpholine ring may slightly increase LogP due to its amphiphilic nature.
- Applications : Methylsulfonyl derivatives are often used as intermediates in cross-coupling reactions, while morpholine-containing compounds are prioritized in drug discovery for improved pharmacokinetics .
Table 1: Physicochemical Comparison
Functional Group Analog: 1-[(4-Dimethylaminomethyl)benzenesulfonyl]-benzimidazoles
Compounds such as 3q and 3r (from ) feature sulfonyl groups linked to aromatic amines or morpholine-propoxy chains. While their benzimidazole core differs from benzotriazole, the sulfonyl-morpholine motif is structurally analogous. Key distinctions include:
- Reactivity : Benzimidazoles with sulfonyl groups exhibit higher metabolic stability compared to benzotriazoles, which are more reactive in photochemical or catalytic processes .
- Biological Activity : Benzimidazole derivatives are prominent in antiparasitic and anticancer research, whereas benzotriazoles with sulfonyl-morpholine groups are less explored but show promise as protease inhibitors .
Bioorthogonal Fluorogenic Analogs
(E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole () shares a sulfonamide-like azide group but belongs to the benzothiazole class. Unlike 6-(morpholine-4-sulfonyl)-benzotriazol-1-ol, these compounds are designed for bioorthogonal labeling, leveraging azide-alkyne cycloadditions. The morpholine sulfonyl group in the target compound may instead facilitate interactions with biological targets like kinases or GPCRs .
Biological Activity
6-(Morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol (CAS Number: 571154-96-6) is a benzotriazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its morpholine sulfonyl group, has shown potential in various pharmacological applications, including antibacterial, antifungal, and antiparasitic activities. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.
- Molecular Formula : C10H12N4O4S
- Molecular Weight : 284.29 g/mol
- Purity : Minimum 95%
The structural characteristics of this compound contribute to its biological activity. The presence of the benzotriazole nucleus is significant for its interaction with biological targets.
Antibacterial Activity
Research indicates that benzotriazole derivatives exhibit varying degrees of antibacterial activity. For instance, studies have highlighted that compounds similar to this compound show moderate antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Benzotriazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 μg/mL |
| Compound B | S. aureus | 25 μg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
Antifungal Activity
The antifungal properties of benzotriazole derivatives have also been explored. Compounds containing the benzotriazole structure have shown efficacy against fungi such as Candida albicans and Aspergillus niger. The introduction of hydrophobic groups has been linked to enhanced antifungal activity .
Table 2: Antifungal Activity
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Candida albicans | 12.5 μg/mL |
| Compound D | Aspergillus niger | 25 μg/mL |
| This compound | TBD |
Antiparasitic Activity
Notably, the antiparasitic potential of benzotriazole derivatives has been investigated with promising results against protozoan parasites such as Trypanosoma cruzi. For example, a study demonstrated that a related compound exhibited a dose-dependent inhibitory effect on epimastigote forms of the parasite .
Study on Zebrafish Development
A study evaluated the effects of benzotriazoles on zebrafish embryos to assess potential developmental toxicity. The results indicated that exposure to certain benzotriazoles resulted in morphological changes and behavioral alterations in zebrafish larvae . While this study focused on different benzotriazole derivatives, it underscores the importance of evaluating the safety profile of compounds like this compound due to their environmental persistence.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via sulfonylation of 1H-1,2,3-benzotriazol-1-ol using morpholine-4-sulfonyl chloride under basic conditions. A typical procedure involves reacting equimolar amounts of the benzotriazole precursor with morpholine-4-sulfonyl chloride in dichloromethane or DMF at 0–5°C, using triethylamine or pyridine as a base to neutralize HCl byproducts. Slow addition of reagents and rigorous temperature control (~0°C) are critical to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the sulfonyl and morpholine substituents. High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase). X-ray crystallography (using SHELX software for structure refinement) resolves stereoelectronic properties and confirms hydrogen bonding patterns in the crystal lattice .
Q. What are the key considerations in designing experiments to assess the antimicrobial activity of this compound?
- Methodological Answer : Use standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v). Test compound stability in aqueous media (pH 7.4, 37°C) and confirm bioactivity via time-kill kinetics. Synergy studies with β-lactams or fluoroquinolones can elucidate combinatorial effects .
Advanced Research Questions
Q. How does the morpholine-4-sulfonyl group influence the compound’s reactivity compared to other sulfonyl derivatives (e.g., methylsulfonyl)?
- Methodological Answer : The morpholine group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its tertiary amine and oxygen atoms, facilitating nucleophilic substitutions. Compared to methylsulfonyl analogs, the morpholine moiety increases steric bulk, which may reduce electrophilic reactivity but improve selectivity in enzyme inhibition (e.g., targeting bacterial sulfotransferases). Computational studies (DFT) comparing charge distribution and frontier molecular orbitals can quantify these effects .
Q. What strategies can resolve discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial growth phase, inoculum size) or compound purity. Validate purity via HPLC and elemental analysis. Use isogenic microbial strains to rule out resistance mechanisms. Reproduce assays under harmonized CLSI guidelines. Compare structural analogs (e.g., methylsulfonyl vs. morpholine-sulfonyl derivatives) to isolate substituent-specific effects .
Q. How can computational chemistry approaches predict the compound’s behavior in biological systems?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) identifies putative binding sites on target enzymes (e.g., dihydrofolate reductase). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time. Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity or steric parameters with MIC values. ADMET predictions (SwissADME, pkCSM) evaluate pharmacokinetic liabilities .
Q. In crystallographic studies, how can SHELX software determine the compound’s crystal structure, and what challenges might arise?
- Methodological Answer : SHELXL refines X-ray diffraction data by optimizing atomic coordinates, thermal parameters, and hydrogen bonding networks. Challenges include resolving disorder in the morpholine ring (common in sulfonamides) and modeling hydrogen atoms in low-resolution datasets. Use TWINABS for twinned crystals and OLEX2 for visualization. Validate refinement with R-factor convergence (<5%) and Fo-Fc difference maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
